Regiospecific A3 Adenosine Receptor Affinity: 1,2,3-Triazol-4-yl vs. Triazol-1-yl Regioisomers
When used as a substituent on adenosine derivatives, the 1,2,3-triazol-4-yl regioisomer, which is derived from the 1H-1,2,3-Triazol-4-amine scaffold, exhibits significantly different A3 adenosine receptor (A3AR) affinity compared to the triazol-1-yl regioisomer. The 1,2,3-triazol-4-yl regiomers consistently show decreased A3AR affinity, whereas triazol-1-yl analogues demonstrate high affinity in the low nanomolar range [1]. This regiospecific difference is a critical determinant for selective receptor targeting.
| Evidence Dimension | Receptor binding affinity (A3AR) |
|---|---|
| Target Compound Data | Decreased affinity (relative to triazol-1-yl) |
| Comparator Or Baseline | Triazol-1-yl substituted adenosines (affinity in low nanomolar range, e.g., Ki < 100 nM) |
| Quantified Difference | Triazol-1-yl is significantly more potent; 1,2,3-triazol-4-yl regioisomer shows a marked loss in affinity |
| Conditions | Radioligand binding assays on cloned human A3 adenosine receptors expressed in mammalian cells. |
Why This Matters
For researchers designing selective GPCR ligands, the choice of triazole regioisomer is paramount; selecting the 4-amine scaffold provides a distinct, less potent profile that is essential for developing partial agonists or antagonists, as opposed to the potent agonists derived from the 1-yl isomer.
- [1] Cosford, N. D. P., et al. (2006). 2-Triazole-Substituted Adenosines: A New Class of Selective A3 Adenosine Receptor Agonists, Partial Agonists, and Antagonists. Journal of Medicinal Chemistry, 49(25), 7373-7383. View Source
